5-methyl-1-(quinolin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
5-Methyl-1-(quinolin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid is a complex organic compound that belongs to the class of triazole derivatives. This compound features a quinoline ring system attached to a triazole ring, which is further substituted with a methyl group and a carboxylic acid group. Due to its unique structural attributes, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-1-(quinolin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps, starting with the preparation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The quinoline core is then functionalized to introduce the triazole ring through a [3+2] cycloaddition reaction, often using azides and alkynes under copper(I)-catalyzed conditions (CuAAC).
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to minimize environmental impact and improve sustainability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can be performed on the triazole ring or the carboxylic acid group.
Substitution: The compound can undergo nucleophilic substitution reactions at different positions on the quinoline and triazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like amines and alcohols can be used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Quinone derivatives, such as 6-quinolone.
Reduction: Reduced triazole derivatives or carboxylic acids.
Substitution: Substituted quinoline or triazole derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, such as antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of infections and cancer. Industry: The compound's unique properties make it valuable in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which 5-methyl-1-(quinolin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. For example, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Quinoline derivatives: These compounds share the quinoline core but may have different substituents and functional groups.
Triazole derivatives: These compounds feature the triazole ring but differ in their substituents and overall structure.
Uniqueness: 5-Methyl-1-(quinolin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to its combination of the quinoline and triazole rings, which provides distinct chemical and biological properties compared to other similar compounds.
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Properties
IUPAC Name |
5-methyl-1-quinolin-6-yltriazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2/c1-8-12(13(18)19)15-16-17(8)10-4-5-11-9(7-10)3-2-6-14-11/h2-7H,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMATLXQAMEGDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC3=C(C=C2)N=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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